Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride
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Overview
Description
Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.
Methylation: The pyridine derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The methylated product is then subjected to amination using methylamine under controlled conditions to introduce the amine group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can modulate the activity of specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the amine functionality.
2-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position.
Methylamine hydrochloride: Contains the amine group but lacks the pyridine ring and trifluoromethyl group.
Uniqueness
Methyl({[4-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical properties and biological activities. This combination makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-12-5-7-4-6(2-3-13-7)8(9,10)11;;/h2-4,12H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDXUIKJLODQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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